molecular formula C8H4Br2ClFO B1411075 3'-Bromo-4'-chloro-5'-fluorophenacyl bromide CAS No. 1807036-40-3

3'-Bromo-4'-chloro-5'-fluorophenacyl bromide

Cat. No.: B1411075
CAS No.: 1807036-40-3
M. Wt: 330.37 g/mol
InChI Key: UXDQZWDUSUHJMY-UHFFFAOYSA-N
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Description

3'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a halogenated phenacyl bromide derivative with the molecular formula C₈H₄Br₂ClF. This compound features bromine, chlorine, and fluorine substituents on the aromatic ring, which confer distinct electronic and steric properties. Phenacyl bromides are widely used as alkylating agents in organic synthesis, particularly in cross-coupling reactions and as precursors for pharmaceuticals or materials science applications .

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-chloro-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-3-7(13)4-1-5(10)8(11)6(12)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDQZWDUSUHJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 3’-Bromo-4’-chloro-5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-4’-chloro-5’-fluorophenacyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

Scientific Research Applications

3’-Bromo-4’-chloro-5’-fluorophenacyl bromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Bromo-4’-chloro-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of 3'-bromo-4'-chloro-5'-fluorophenacyl bromide can be contextualized by comparing it with the following analogs:

4′-Bromo-3′-chloro-5′-fluorophenacyl Bromide

  • Structure : Bromine at the 4′ position, chlorine at 3′, and fluorine at 5′ (positional isomer of the target compound).
  • Reactivity : The altered halogen positions may influence regioselectivity in Ullmann or Suzuki-Miyaura coupling reactions. Bromine at 4′ could enhance electron withdrawal compared to 3′-bromo substitution, affecting reaction kinetics .
  • Applications : Likely used in covalent organic frameworks (COFs) or polymer synthesis, similar to BCCTP (), where halogen positioning dictates on-surface polymerization efficiency.

2′-Bromo-5′-chloro-3′-fluorophenacyl Chloride

  • Structure : Bromine at 2′, chlorine at 5′, fluorine at 3′, and a chloride leaving group.
  • The 2′-bromo substituent may increase steric hindrance, reducing accessibility for coupling reactions .
  • Applications : Cited in pharmaceutical intermediate synthesis (), though its chloride group limits utility compared to bromide derivatives in radiochemistry (e.g., fluorine-18 labeling, as in ).

3′,4′-Dichloro-5′-(difluoromethoxy)phenacyl Bromide

  • Structure : Dichloro substitution at 3′ and 4′, with a difluoromethoxy group at 5′.
  • Reactivity : The difluoromethoxy group introduces strong electron-withdrawing effects, enhancing electrophilicity at the phenacyl carbon. However, dichloro substitution may reduce solubility in polar solvents compared to bromo/chloro/fluoro analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents Molecular Weight Reactivity Highlights Applications References
This compound 3'-Br, 4'-Cl, 5'-F 293.156 (analog) High electrophilicity due to Br and Cl Organic synthesis, COF precursors
4′-Bromo-3′-chloro-5′-fluorophenacyl bromide 4'-Br, 3'-Cl, 5'-F ~293.156 Enhanced electron withdrawal at 4′-Br Materials science
2′-Bromo-5′-chloro-3′-fluorophenacyl chloride 2'-Br, 5'-Cl, 3'-F, Cl leaving ~293.156 Lower reactivity due to Cl leaving group Pharmaceutical intermediates
3′,4′-Dichloro-5′-(difluoromethoxy)phenacyl bromide 3',4'-Cl, 5'-OCHF₂ ~313.98 High electrophilicity, metabolic stability Medicinal chemistry

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

Phenacyl bromides with multiple halogens, such as this compound, are ideal for sequential cross-coupling. For example, bromine at 3′ can participate in Suzuki-Miyaura coupling, while chlorine at 4′ may undergo Ullmann coupling, enabling modular synthesis of polyaromatic systems . In contrast, 2′-bromo-5′-chloro-3′-fluorophenacyl chloride () is less efficient in such reactions due to its chloride leaving group and steric constraints.

Role in Materials Science

The compound’s structural similarity to BCCTP () suggests utility in 2D COF synthesis. Halogen positioning influences hierarchical polymerization: bromine’s higher reactivity compared to chlorine allows selective activation during annealing, minimizing kinetic trapping .

Biological Activity

3'-Bromo-4'-chloro-5'-fluorophenacyl bromide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4BrClFC_8H_4BrClF. The compound features a phenacyl structure with halogen substituents that significantly influence its reactivity and biological properties. The presence of bromine, chlorine, and fluorine atoms enhances its electrophilic character, making it a valuable candidate for various biological applications.

The primary mechanism of action for this compound involves its ability to participate in nucleophilic substitution reactions. The electrophilic nature of the carbonyl group allows it to interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in drug design, particularly in developing compounds with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at micromolar concentrations.

Study Findings Activity
Antimicrobial EvaluationMIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureusAntibacterial
Benzothiophene DerivativesEnhanced activity against Mycobacterium tuberculosis (MIC = 2.73–22.86 μg/mL)Antitubercular
Antiparasitic StudiesIC50 = 0.32 μM against Trypanosoma bruceiAntiparasitic

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that modifications at specific positions can enhance cytotoxicity against various cancer cell lines. For example, the introduction of halogen substituents has been linked to increased bioactivity against certain cancer types.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study reported that derivatives of phenacyl bromides, including this compound, exhibited significant antimicrobial activity with MIC values indicating strong efficacy against resistant strains.
  • Antitubercular Activity : In vitro studies demonstrated that compounds similar to this phenacyl derivative possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations suggesting effectiveness against both active and dormant strains.
  • Anticancer Studies : Research on benzothiophene derivatives indicated that the presence of halogen substituents significantly enhances cytotoxicity against cancer cell lines, particularly in breast and lung cancers.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of bromine at the 3' position is crucial for enhancing biological activity. Modifications in other positions can either increase or decrease efficacy depending on the target organism or cancer type being studied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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